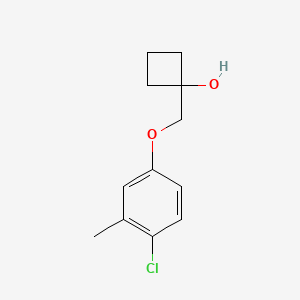
1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a phenoxy group that is further substituted with a chlorine and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 4-chloro-3-methylphenol with cyclobutanone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products Formed
Oxidation: 1-((4-Chloro-3-methylphenoxy)methyl)cyclobutanone.
Reduction: 1-((4-Chloro-3-methylphenoxy)methyl)cyclobutane.
Substitution: 1-((4-Amino-3-methylphenoxy)methyl)cyclobutan-1-ol, 1-((4-Methylthio-3-methylphenoxy)methyl)cyclobutan-1-ol.
Aplicaciones Científicas De Investigación
1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-Chloro-3-methylphenoxy)methyl)cyclopropan-1-ol
- 1-((4-Chloro-3-methylphenoxy)methyl)cyclopentan-1-ol
- 1-((4-Chloro-3-methylphenoxy)methyl)cyclohexan-1-ol
Uniqueness
1-((4-Chloro-3-methylphenoxy)methyl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
1-[(4-chloro-3-methylphenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-9-7-10(3-4-11(9)13)15-8-12(14)5-2-6-12/h3-4,7,14H,2,5-6,8H2,1H3 |
Clave InChI |
HIWORMHZDYZLIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2(CCC2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)



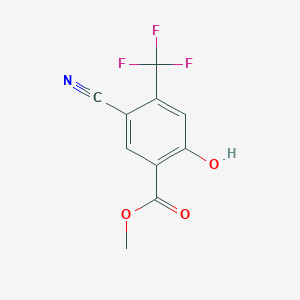
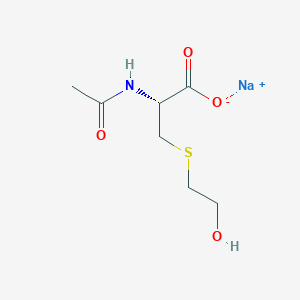
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)
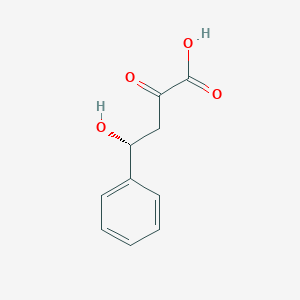
![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)

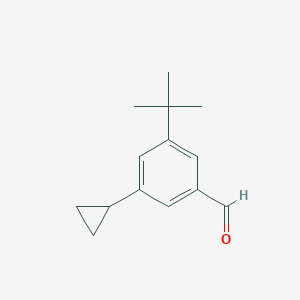
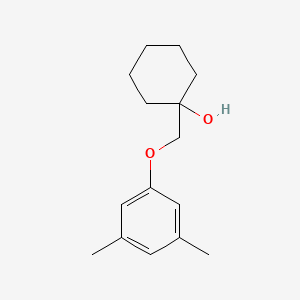
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)

